N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide
Description
N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide is a chemical compound with the molecular formula C19H18ClNO4. This compound is known for its unique structure, which includes a chlorophenoxy group and an ethoxymethylidene group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
CAS No. |
61643-71-8 |
|---|---|
Molecular Formula |
C19H18ClNO4 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C19H18ClNO4/c1-3-24-12-18(13(2)22)19(23)21-15-6-10-17(11-7-15)25-16-8-4-14(20)5-9-16/h4-12H,3H2,1-2H3,(H,21,23) |
InChI Key |
RHGAHMLIDRCIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 4-chlorophenol with other reagents to form the desired product. One common method involves the use of salicylic acid iodination, followed by the reaction with aminoether to form the final product . The reaction conditions often include the use of hydrogen peroxide and phosphorus trichloride to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common for this compound, especially involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound has potential biological activities, making it a subject of study in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Chlorophenoxy)phenyl)acetic acid: This compound shares a similar chlorophenoxy group but differs in its overall structure and properties.
N-[3-Chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide: Another related compound with different substituents and biological activities.
Uniqueness
N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
